4-Methoxybenzo[d]thiazole-2-carbonitrile
Overview
Description
4-Methoxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2OS . Its molecular weight is 190.23 .
Synthesis Analysis
The synthesis of 4-Methoxybenzo[d]thiazole-2-carbonitrile involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzo[d]thiazole-2-carbonitrile consists of a benzothiazole ring with a methoxy group at the 4-position and a carbonitrile group at the 2-position .Physical And Chemical Properties Analysis
4-Methoxybenzo[d]thiazole-2-carbonitrile is a solid compound . It should be stored in a dry environment at 2-8°C . .Scientific Research Applications
Synthetic Chemistry and Molecular Design
4-Methoxybenzo[d]thiazole-2-carbonitrile serves as a versatile precursor in synthetic chemistry, playing a pivotal role in the construction of complex heterocyclic compounds. For instance, it's involved in the synthesis of tetrahydrobenzo[d]thiazole derivatives, showing promise as potential inhibitors against SARS-CoV-2 main protease, an integral component in the fight against COVID-19 (Mohareb & Abdo, 2021). Additionally, the compound contributes to the fabrication of novel N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, recognized for their inhibitory potency against protein kinases like CLK1 and DYRK1A, markers in various diseases (Loidreau et al., 2013).
Antimicrobial and Anticancer Research
The compound's derivatives have been explored for their antimicrobial activities, contributing to the field of infection control and pharmacology. Research indicates that derivatives of 4-Methoxybenzo[d]thiazole-2-carbonitrile exhibit significant antimicrobial potential, shedding light on novel therapeutic strategies (Mohamed et al., 2012). Furthermore, these derivatives demonstrate cytotoxicity against various cancer cell lines, hinting at their utility in cancer treatment (Mohareb, Abdallah, & Ahmed, 2017).
Material Science and Molecular Engineering
In the realm of material science and molecular engineering, 4-Methoxybenzo[d]thiazole-2-carbonitrile derivatives have been investigated for their structural properties. For instance, studies on dihydrofuran carbonitrile derivatives reveal intriguing structural compliance, contributing to our understanding of molecular architecture and potential applications in designing molecular materials (Swamy et al., 2020).
Safety And Hazards
The safety information for 4-Methoxybenzo[d]thiazole-2-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOWTIUIOZIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572092 | |
Record name | 4-Methoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzo[d]thiazole-2-carbonitrile | |
CAS RN |
7267-30-3 | |
Record name | 4-Methoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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